molecular formula C6H8ClNO4S3 B12827371 5-(Methylsulfonamidomethyl)thiophene-2-sulfonyl chloride

5-(Methylsulfonamidomethyl)thiophene-2-sulfonyl chloride

Cat. No.: B12827371
M. Wt: 289.8 g/mol
InChI Key: IGLRCWUTKKKOEJ-UHFFFAOYSA-N
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Description

5-(Methylsulfonamidomethyl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C6H8ClNO4S3 It is a derivative of thiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonamidomethyl)thiophene-2-sulfonyl chloride typically involves the sulfonation of thiophene derivatives. One common method is the reaction of 5-(methylsulfonamidomethyl)thiophene with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and minimize by-products. The purification of the final product is also crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonamidomethyl)thiophene-2-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonates.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve mild temperatures and the presence of a base to neutralize the by-products.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Thiophene Derivatives: Various derivatives can be formed through oxidation or reduction reactions.

Scientific Research Applications

5-(Methylsulfonamidomethyl)thiophene-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(Methylsulfonamidomethyl)thiophene-2-sulfonyl chloride depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the sulfonyl chloride group, which can react with nucleophiles. In biological systems, its mechanism may involve the inhibition of specific enzymes or interaction with molecular targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylthiophene-2-sulfonyl chloride
  • 2-Thiophenesulfonyl chloride
  • 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride

Uniqueness

5-(Methylsulfonamidomethyl)thiophene-2-sulfonyl chloride is unique due to the presence of both sulfonyl chloride and methylsulfonamide groups, which provide distinct reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H8ClNO4S3

Molecular Weight

289.8 g/mol

IUPAC Name

5-(methanesulfonamidomethyl)thiophene-2-sulfonyl chloride

InChI

InChI=1S/C6H8ClNO4S3/c1-14(9,10)8-4-5-2-3-6(13-5)15(7,11)12/h2-3,8H,4H2,1H3

InChI Key

IGLRCWUTKKKOEJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(S1)S(=O)(=O)Cl

Origin of Product

United States

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